3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone
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Overview
Description
3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C₁₄H₉Cl₂FO₂ and a molecular weight of 299.12 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, one fluorine atom, and one methoxy group attached to the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 3-fluoro-4-methoxybenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl₃) to facilitate the Friedel-Crafts acylation reaction.
Reaction Process: The 3,4-dichlorobenzoyl chloride reacts with 3-fluoro-4-methoxybenzene in the presence of the catalyst to form the desired product, 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine atoms) on the benzene rings. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the interactions of benzophenone derivatives with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the presence of electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to target proteins, leading to changes in their function. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:
3,4-Dichlorobenzophenone: Lacks the fluorine and methoxy groups, resulting in different chemical reactivity and biological activity.
3-Fluoro-4-methoxybenzophenone: Lacks the chlorine atoms, which affects its electron distribution and reactivity.
4-Chloro-3’-fluoro-4’-methoxybenzophenone: Has a different substitution pattern, leading to variations in its chemical and biological properties.
These comparisons highlight the unique combination of substituents in 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone, which imparts distinct chemical and biological characteristics to the compound.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c1-19-13-5-3-9(7-12(13)17)14(18)8-2-4-10(15)11(16)6-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCAMSCWZRHNNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374178 |
Source
|
Record name | 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-37-6 |
Source
|
Record name | (3,4-Dichlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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